2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Description
Synthesis Analysis
The synthesis of related naphthalene acetamide derivatives is described in the papers. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was synthesized and identified as a potent inhibitor of aminopeptidase N, indicating that similar naphthalene acetamide compounds can be synthesized with bioactive properties . Another paper describes the synthesis of N-(naphthalen-2-yl)acetamide derivatives with antiproliferative activities against various human cancer cell lines . These syntheses typically involve multi-step reactions including acetylation, nucleophilic substitution, and the introduction of various functional groups to the naphthalene core.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray diffraction. For example, the structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was confirmed, and the crystal structure was found to be stabilized by hydrogen bonding and other noncovalent interactions . This suggests that the compound of interest may also exhibit a complex crystal structure with various stabilizing interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide. However, the related compounds show a range of reactivities, such as the ability to inhibit enzymes like aminopeptidase N and to affect cell proliferation . These activities are likely due to the interactions of the compounds with biological molecules, which could be mediated by the functional groups present in the molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not discussed, the properties of similar compounds can be inferred. For instance, the cytotoxicity and redox profiles of related compounds have been evaluated , and their antiproliferative activities have been assessed . These properties are crucial for the potential therapeutic applications of these compounds. The molecular electrostatic potential and energy framework diagrams of related compounds have also been analyzed, providing insights into their stability and reactivity .
Scientific Research Applications
Anti-Parkinson's Activity
Research has demonstrated the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. These compounds, upon evaluation, showed potent free radical scavenging activity, and one derivative in particular exhibited significant anti-Parkinson's activity in an in vivo model. This highlights the potential of such compounds in developing treatments for Parkinson's disease (Gomathy et al., 2012).
Anticancer Evaluation
A study involving 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives demonstrated that these compounds had in vitro anticancer activity against various cancer cell lines, with one compound showing significant activity against a breast cancer cell line. This suggests the potential use of such compounds in cancer therapy (Salahuddin et al., 2014).
Anti-HIV Activity
A series of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. One particular derivative was identified as a potent inhibitor, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010).
Organic Light Emitting Diodes (OLEDs)
Research on organotin compounds derived from Schiff bases, including those related to naphthalene derivatives, has shown potential applications in the development of organic light emitting diodes (OLEDs). The study provided insights into the photophysical properties of these compounds, indicating their utility in electronic applications (García-López et al., 2014).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Compounds including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide and derivatives have been studied for their antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding to various targets like COX-2 and 5-LOX, demonstrating their potential as therapeutic agents (Faheem, 2018).
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c30-26(17-31-24-15-10-19-6-4-5-7-21(19)16-24)29-27-28-25(18-33-27)20-11-13-23(14-12-20)32-22-8-2-1-3-9-22/h1-16,18H,17H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLMDSQDFJBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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